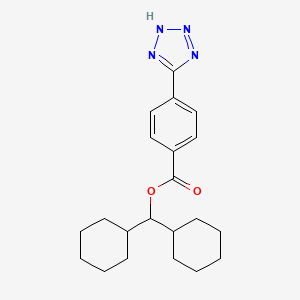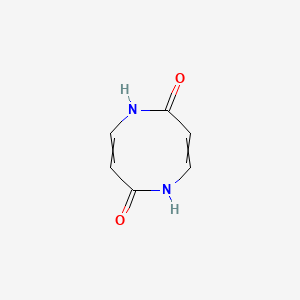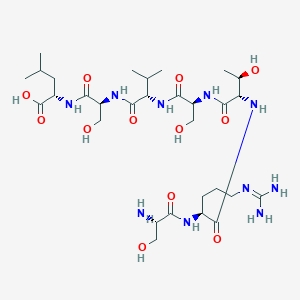![molecular formula C44H30 B12531555 9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene CAS No. 741255-74-3](/img/structure/B12531555.png)
9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene is a complex organic compound that belongs to the family of anthracene-based derivatives. These compounds are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene typically involves Suzuki or Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. The process involves the coupling of anthracene derivatives with appropriate phenyl and naphthyl groups . Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher efficiency and consistency.
Analyse Chemischer Reaktionen
9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often using reagents like bromine or nitric acid.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used in the study of photophysical properties and as a building block for more complex organic molecules.
Biology: Its unique structure allows it to be used in the development of fluorescent probes for biological imaging.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to interact with various biological molecules.
Wirkmechanismus
The mechanism of action of 9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound, making it useful in various applications such as OLEDs and biological imaging .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene
Compared to these compounds, 9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene exhibits higher thermal stability and a larger Stokes shift, making it more suitable for applications requiring high stability and specific photophysical properties .
Eigenschaften
CAS-Nummer |
741255-74-3 |
|---|---|
Molekularformel |
C44H30 |
Molekulargewicht |
558.7 g/mol |
IUPAC-Name |
9-[4-(2,2-diphenylethenyl)phenyl]-10-naphthalen-1-ylanthracene |
InChI |
InChI=1S/C44H30/c1-3-14-33(15-4-1)42(34-16-5-2-6-17-34)30-31-26-28-35(29-27-31)43-38-21-9-11-23-40(38)44(41-24-12-10-22-39(41)43)37-25-13-19-32-18-7-8-20-36(32)37/h1-30H |
InChI-Schlüssel |
MCIYDWJDNQEWOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC7=CC=CC=C76)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyl](hydroxy)oxophosphanium](/img/structure/B12531482.png)
![N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide](/img/structure/B12531485.png)
![N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}glycine](/img/structure/B12531488.png)
![(1R,4S,7S,8S)-7,8-Bis(benzyloxy)bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12531496.png)

![3-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12531512.png)
![Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate](/img/structure/B12531525.png)
![Benzamide, N-[5-cyano-1-(phenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B12531528.png)
![3-(tert-Butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12531537.png)

![5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine](/img/structure/B12531552.png)


